(4-Chloro-2-methoxy-1,3-thiazol-5-yl)methanol
Description
(4-Chloro-2-methoxy-1,3-thiazol-5-yl)methanol is a heterocyclic compound containing a thiazole ring substituted with a chloro group, a methoxy group, and a hydroxymethyl group
Properties
IUPAC Name |
(4-chloro-2-methoxy-1,3-thiazol-5-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO2S/c1-9-5-7-4(6)3(2-8)10-5/h8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNVEUAGDRCJQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(S1)CO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-methoxy-1,3-thiazol-5-yl)methanol typically involves the reaction of 4-chloro-2-methoxy-1,3-thiazole-5-carbaldehyde with a reducing agent. One common method involves the use of sodium borohydride in methanol as the reducing agent. The reaction is carried out at room temperature, and the product is isolated by standard workup procedures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-methoxy-1,3-thiazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents such as pyridinium chlorochromate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: (4-Chloro-2-methoxy-1,3-thiazol-5-yl)formaldehyde.
Reduction: (2-Methoxy-1,3-thiazol-5-yl)methanol.
Substitution: (4-Amino-2-methoxy-1,3-thiazol-5-yl)methanol or (4-Mercapto-2-methoxy-1,3-thiazol-5-yl)methanol.
Scientific Research Applications
(4-Chloro-2-methoxy-1,3-thiazol-5-yl)methanol has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules with potential antimicrobial, antifungal, and anticancer properties.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Chloro-2-methoxy-1,3-thiazol-5-yl)methanol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The chloro and methoxy groups can enhance its binding affinity and specificity towards these targets, while the hydroxymethyl group can participate in hydrogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-2-methoxy-1,3-thiazol-5-yl)formaldehyde
- (4-Amino-2-methoxy-1,3-thiazol-5-yl)methanol
- (4-Mercapto-2-methoxy-1,3-thiazol-5-yl)methanol
Uniqueness
(4-Chloro-2-methoxy-1,3-thiazol-5-yl)methanol is unique due to the presence of both chloro and methoxy substituents on the thiazole ring, which can influence its reactivity and binding properties. The combination of these functional groups provides a versatile scaffold for the development of new compounds with diverse biological and industrial applications .
Biological Activity
(4-Chloro-2-methoxy-1,3-thiazol-5-yl)methanol is a thiazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by a thiazole ring with specific substitutions that enhance its reactivity and biological interactions. Understanding its biological activity involves exploring its mechanisms of action, pharmacokinetics, and effects on various cellular functions.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules. Thiazole derivatives are known to modulate several biochemical pathways through:
- Enzyme Inhibition/Activation : The compound can bind to specific enzymes, leading to either inhibition or activation, which alters metabolic pathways.
- Gene Expression Modulation : It influences gene expression by interacting with transcription factors, thereby affecting cellular processes such as proliferation and apoptosis.
Pharmacokinetics
Thiazole derivatives generally exhibit favorable pharmacokinetic properties, which include:
- Absorption : Rapid absorption in biological systems.
- Distribution : The compound distributes widely within tissues due to its lipophilicity.
- Metabolism : It undergoes metabolic transformations that can activate or deactivate its biological effects.
- Excretion : Primarily excreted through renal pathways.
Biological Activities
The compound exhibits a range of biological activities, which can be summarized as follows:
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Cytotoxicity Assays : In vitro studies using the MTT assay demonstrated that the compound significantly reduces cell viability in HEPG2 liver carcinoma cells. The IC50 values were determined through dose-response curves, revealing effective concentrations for therapeutic applications .
- Antimicrobial Testing : The compound showed potent antibacterial activity against various strains, including E. coli and S. aureus. Minimum inhibitory concentration (MIC) values were reported as low as 19 ppm for E. coli and ≤0.25 μg/mL for S. aureus, indicating strong antimicrobial potential .
- Mechanistic Studies : Research highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, suggesting a mechanism for its anticancer effects.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for (4-Chloro-2-methoxy-1,3-thiazol-5-yl)methanol, and how are intermediates characterized?
- Methodological Answer : A common approach involves heterogenous catalytic conditions. For example, reactions in PEG-400 media with Bleaching Earth Clay (pH 12.5, 10 wt%) at 70–80°C for 1 hour, followed by TLC monitoring, ice-water quenching, and recrystallization in aqueous acetic acid. Intermediates are characterized via IR and NMR to confirm functional groups (e.g., hydroxyl and thiazole ring signatures) .
- Key Data :
- IR Peaks : O-H (~3200–3400 cm), C-Cl (~600–800 cm), C-S (~700 cm) .
- NMR : Methoxy protons (~δ 3.8–4.0 ppm), hydroxymethyl protons (~δ 4.5–5.0 ppm) .
Q. What spectroscopic techniques are critical for validating the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., O-H, C-Cl, C-S) .
- NMR : Confirms proton environments (e.g., methoxy, hydroxymethyl, thiazole ring protons) .
- Mass Spectrometry : Validates molecular weight (179.625 Da) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
- Methodological Answer :
- Catalyst Screening : Test alternative catalysts (e.g., triethylamine in dioxane) to enhance selectivity .
- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF, PEG-400) to stabilize intermediates .
- Temperature Gradients : Evaluate yields at 50–100°C to balance reaction rate and byproduct formation .
Q. What structural features of this compound contribute to its reported antimicrobial activity?
- Methodological Answer :
- Thiazole Core : The sulfur and nitrogen atoms in the thiazole ring enable hydrogen bonding with microbial enzymes, disrupting function .
- Chlorine Substituent : Enhances lipophilicity, improving membrane penetration .
- Hydroxymethyl Group : Acts as a hydrogen bond donor, enhancing target binding .
- Validation : Compare bioactivity of analogs (e.g., 4-methyl or 4-fluoro substitutions) to isolate critical moieties .
Q. How do crystallographic studies inform the design of this compound-based drugs?
- Methodological Answer :
- X-ray Diffraction : Resolve hydrogen-bonding networks (e.g., O-H⋯N interactions) to predict stability and solubility .
- Crystal Packing Analysis : Identify π-π stacking or halogen interactions to optimize solid-state properties .
- Example : The crystal structure of 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole shows intermolecular C-Cl⋯π interactions critical for stability .
Q. What strategies resolve contradictions in spectral data for thiazole derivatives like this compound?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., thiazole ring vs. hydroxymethyl protons) .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to validate assignments .
- Isotopic Labeling : Use -labeled intermediates to trace signal origins .
Methodological Guidance Table
| Research Objective | Recommended Techniques | Key References |
|---|---|---|
| Synthesis Optimization | Catalyst screening, solvent polarity studies | |
| Bioactivity Profiling | Antimicrobial assays (MIC determination), molecular docking | |
| Structural Validation | X-ray crystallography, 2D NMR | |
| Data Reconciliation | DFT calculations, isotopic labeling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
